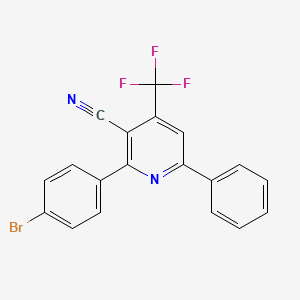

2-(4-Bromophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Description

2-(4-Bromophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine-based heterocyclic compound featuring a bromophenyl group at position 2, a phenyl group at position 6, and a trifluoromethyl group at position 2. This compound is of interest in materials science and medicinal chemistry due to its electron-withdrawing groups (e.g., trifluoromethyl and bromine), which influence electronic properties and intermolecular interactions.

Properties

IUPAC Name |

2-(4-bromophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10BrF3N2/c20-14-8-6-13(7-9-14)18-15(11-24)16(19(21,22)23)10-17(25-18)12-4-2-1-3-5-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQAZBTXNQMEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a bromophenyl boronic acid with a pyridine derivative under palladium catalysis. The reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent, often at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.

Reduction: The pyridine nitrogen can be reduced to form a pyridine derivative.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Bromophenol derivatives from oxidation.

Pyridine derivatives from reduction.

Substituted pyridine derivatives from nucleophilic substitution.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Electronic Effects

Key Compounds for Comparison :

2-(2-Bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)-pyridine-3-carbonitrile ():

- Substituents: 2-Bromophenyl (position 2), thiophene (position 6), indole (position 4).

- Structural Impact: The indole and thiophene groups introduce π-π stacking capabilities, while the 2-bromophenyl substituent creates steric hindrance compared to the 4-bromophenyl group in the target compound.

- Crystallography: The crystal structure (space group $ P\overline{1} $) reveals planar geometry, with intermolecular C–H···N interactions stabilizing the lattice .

4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (): Substituents: Bromophenyl (position 4), pyrazole-fused ring, carbonyl group. The tetrahydro-pyridine core reduces aromaticity compared to the fully aromatic target compound. Solubility: Ethanol solvation improves solubility in polar solvents .

6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile ():

- Substituents: Chlorophenyl (position 6), methylphenylsulfanyl (position 2), trifluoromethyl (position 4).

- Electronic Effects: The sulfanyl group (–S–) introduces electron-rich regions, contrasting with the electron-deficient bromophenyl group in the target compound.

- Molecular Weight: 404.84 g/mol, slightly lower than the target compound due to chlorine replacing bromine .

4-(4-Chlorophenyl)-6-(4-bromophenyl)-2-methoxypyridine-3-carbonitrile ():

- Substituents: Chlorophenyl (position 4), bromophenyl (position 6), methoxy (position 2).

- Steric/Electronic Balance: The methoxy group at position 2 donates electrons via resonance, countering the electron-withdrawing effects of halogens. This differs from the target compound’s electron-deficient trifluoromethyl group at position 4 .

Physicochemical Properties and Spectral Data

Biological Activity

2-(4-Bromophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound notable for its unique molecular structure, which includes a pyridine ring substituted with various functional groups. Its molecular formula is C16H12BrF3N2, and it has a molecular weight of 396.18 g/mol. The trifluoromethyl group enhances its lipophilicity, making it a subject of interest in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure

The compound features several key functional groups that contribute to its biological activity:

- Pyridine Ring : A heterocyclic aromatic ring known for its ability to interact with biological targets.

- Bromophenyl Group : Enhances binding affinity and metabolic stability.

- Trifluoromethyl Group : Increases lipophilicity and hydrophobic interactions.

Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activity or receptor interactions. The presence of halogen atoms (bromine and fluorine) enhances its interaction profile due to increased hydrophobicity and potential for halogen bonding.

Table 1: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Enzyme Modulation | Interacts with specific enzymes, altering their activity. |

| Receptor Binding | Binds to receptors, influencing cellular signaling pathways. |

| Hydrophobic Interactions | Enhanced binding due to increased lipophilicity from trifluoromethyl group. |

Biological Activity

Studies have shown that compounds structurally similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds in this class have demonstrated efficacy against various bacterial strains.

- Anticancer Properties : Some derivatives have shown potential in inducing apoptosis in cancer cells.

Case Study: Antimicrobial Efficacy

In a comparative study, compounds similar to this compound were tested against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound Name | MIC (μg/mL) | Pathogen |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| This compound | 6.25 | Staphylococcus aureus |

This study highlights the compound's potential as an antimicrobial agent .

Comparative Analysis

The uniqueness of this compound lies in its specific combination of functional groups compared to other compounds.

Table 2: Comparative Structures

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine | C13H8F3BrN | Contains bromine and trifluoromethyl; used in cross-coupling reactions. |

| 1-(4-Bromophenyl)-3-trifluoromethylpyrazole | C10H7BrF3N2 | Contains a pyrazole ring; distinct biological activities compared to pyridine derivatives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.